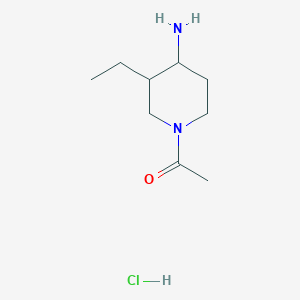

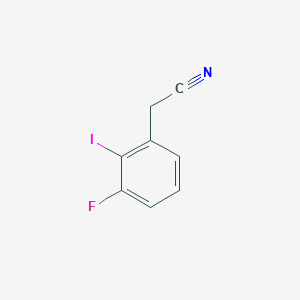

![molecular formula C7H13N3S B1376713 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1228994-92-0](/img/structure/B1376713.png)

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Übersicht

Beschreibung

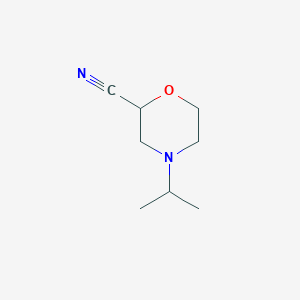

“2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C7H15Cl2N3S. It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine”, often involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner, without the need for toxic additives such as POCl3 or SOCl2 .Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

1,3,4-thiadiazoles have been extensively studied due to their broad types of biological activity. They have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.2. Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.Wissenschaftliche Forschungsanwendungen

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

- Noncovalent Interactions in Thiadiazole Derivatives : A study by El-Emam et al. (2020) analyzed adamantane-1,3,4-thiadiazole hybrid derivatives, focusing on the role of noncovalent interactions. Using QTAIM, they characterized intra- and intermolecular interactions in these compounds, providing insights into the structure and stability of thiadiazole derivatives, which could be relevant for 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine (El-Emam et al., 2020).

Molecular Dynamics and Quantum Chemical Studies

- Corrosion Inhibition : Kaya et al. (2016) conducted a study predicting the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including a derivative similar to the compound . This research provides a foundation for understanding how such derivatives can be used in protecting metals like iron from corrosion (Kaya et al., 2016).

Antiproliferative and Antimicrobial Properties

- Biological Activity Studies : Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole-2-amine for their biological activities. They found that some derivatives exhibited significant antiproliferative and antimicrobial properties, which could be pertinent to understanding the applications of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine (Gür et al., 2020).

Synthesis and Structural Analysis

- Crystallographic Studies : Dani et al. (2013) synthesized various 1,3,4-thiadiazol-2-amine derivatives and analyzed their crystal structures. Such studies are crucial for understanding the molecular geometry and potential applications of thiadiazole compounds (Dani et al., 2013).

Antiviral Activity Research

- COVID-19 Main Protease Inhibition : Rashdan et al. (2021) synthesized 1,3,4-thiadiazole-1,2,3-triazole hybrids to investigate their potential as inhibitors of the COVID-19 main protease. This research suggests possible applications in antiviral therapies (Rashdan et al., 2021).

Spectroscopic Studies

- Molecular Aggregation Analysis : Matwijczuk et al. (2016) examined the effects of molecular aggregation on the fluorescence properties of thiadiazole derivatives. These findings can be applied in the development of optical materials and sensors (Matwijczuk et al., 2016).

Anti-leishmanial Activity

- Thiadiazole Derivatives as Antiparasitic Agents : Tahghighi et al. (2012) synthesized thiadiazole derivatives with anti-leishmanial activity. This demonstrates the potential of thiadiazole compounds in developing treatments for parasitic infections (Tahghighi et al., 2012).

Wirkmechanismus

Target of Action

Many compounds containing a 1,3,4-thiadiazole moiety are known to have a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Biochemical Pathways

Many compounds with a 1,3,4-thiadiazole moiety are known to affect a variety of biochemical pathways .

Result of Action

Many similar compounds are known to have a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis .

Zukünftige Richtungen

1,3,4-thiadiazole derivatives, including “2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine”, have shown promising biological activities, making them pharmacologically significant scaffolds. Many of these compounds can be considered as lead compounds for drug synthesis . The reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Eigenschaften

IUPAC Name |

2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-5(2)7-10-9-6(11-7)3-4-8/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVFAPPTMRCUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

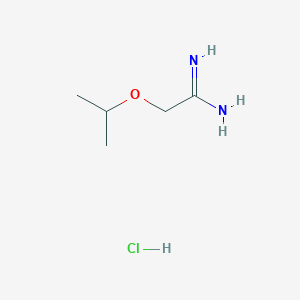

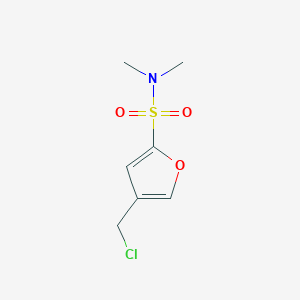

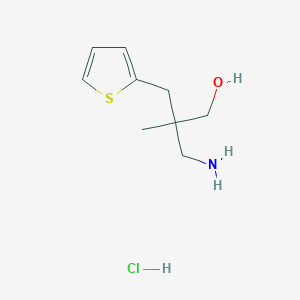

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

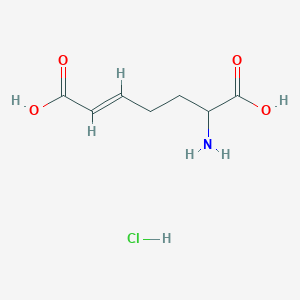

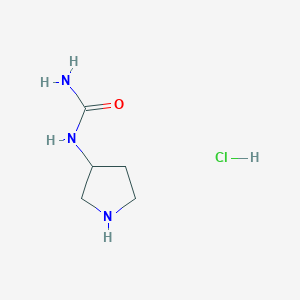

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

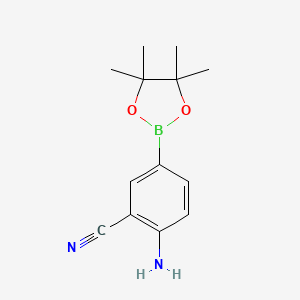

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)